molecular formula C13H18O B7842642 1-(2,4,6-Trimethylphenyl)butan-1-one CAS No. 29786-97-8

1-(2,4,6-Trimethylphenyl)butan-1-one

Cat. No.: B7842642
CAS No.: 29786-97-8
M. Wt: 190.28 g/mol
InChI Key: FYUBXNBCVVKTBL-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)butan-1-one is an organic compound with the molecular formula C₁₁H₁₄O. This compound is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a butanone group attached to the benzene ring at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylphenyl)butan-1-one can be synthesized through various methods, including Friedel-Crafts acylation. In this process, mesitylene (2,4,6-trimethylbenzene) is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Carboxylic acids, such as mesityl carboxylic acid.

  • Reduction: Alcohols, such as mesityl alcohol.

  • Substitution: Substituted benzene derivatives, such as nitro-mesitylene or halogenated mesitylene.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)butan-1-one has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4,6-trimethylphenyl)butan-1-one exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • Acetophenone

  • Mesityl methyl ketone

  • 1-Acetyl-2,4,6-trimethylbenzene

  • 2',4',6'-Trimethylacetophenone

This comprehensive overview provides a detailed understanding of 1-(2,4,6-trimethylphenyl)butan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUBXNBCVVKTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290838
Record name 1-(2,4,6-trimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-97-8
Record name NSC71400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,6-trimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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